N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
CAS No.: 898431-28-2
Cat. No.: VC11889941
Molecular Formula: C24H19FN2O5S
Molecular Weight: 466.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898431-28-2 |
|---|---|
| Molecular Formula | C24H19FN2O5S |
| Molecular Weight | 466.5 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide |
| Standard InChI | InChI=1S/C24H19FN2O5S/c25-19-7-3-1-5-16(19)14-33(29,30)23-12-27(20-8-4-2-6-18(20)23)13-24(28)26-17-9-10-21-22(11-17)32-15-31-21/h1-12H,13-15H2,(H,26,28) |
| Standard InChI Key | JLZMDHWGMLSIKD-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5F |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)CC5=CC=CC=C5F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three critical moieties:
-
Benzodioxole Ring: A fused bicyclic system (1,3-benzodioxole) known for enhancing metabolic stability and membrane permeability in drug candidates.
-
Indole Core: A heterocyclic aromatic system prevalent in bioactive molecules, including serotonin receptor modulators and kinase inhibitors.
-
Methanesulfonyl Group: A polar sulfone group that may influence target binding through hydrogen bonding or electrostatic interactions.
The 2-fluorophenyl substituent on the methanesulfonyl group introduces electron-withdrawing effects, potentially modulating the compound’s electronic distribution and reactivity.
Physicochemical Profile
Key properties derived from its molecular formula include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 466.5 g/mol |
| Calculated LogP | ~3.2 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
Synthesis and Preparation
Retrosynthetic Analysis
The compound’s synthesis likely involves sequential functionalization of the indole core:
-
Indole Ring Formation: Via Fischer indole synthesis or palladium-catalyzed cyclization .
-
Methanesulfonyl Introduction: Achievable through sulfonylation of the indole nitrogen using 2-fluorophenyl methanesulfonyl chloride.
-
Acetamide Coupling: Reaction of the sulfonylated indole with N-(2H-1,3-benzodioxol-5-yl)acetamide under peptide coupling conditions (e.g., HATU/DIPEA).
Catalytic Strategies
Asymmetric hydrogenation (AH) methods, such as those employing iridium complexes with chiral phosphine ligands, could enable enantioselective synthesis of intermediates . For example, Zhou’s iridium-catalyzed AH of α-imino esters achieves up to 98% enantiomeric excess (ee) using -stereogenic ligands . While direct evidence for this compound’s synthesis is lacking, such methodologies are applicable to structurally related acetamides .
Biological Activity and Mechanistic Insights
Formyl Peptide Receptors (FPRs)
The indole and benzodioxole moieties resemble ligands for FPRs, G protein-coupled receptors involved in neutrophil chemotaxis and inflammation . For instance, fMet-Leu-Phe (fMLF), a tripeptide FPR agonist, shares structural motifs with indole derivatives . Activation of FPR1 or FPR2/ALX could explain potential anti-inflammatory effects .
Therapeutic Applications and Preclinical Relevance
Anti-Inflammatory Indications
FPR modulation could mitigate neutrophil-mediated inflammation, as seen in rheumatoid arthritis . Analogous indole derivatives reduce IL-6 and TNF-α levels in murine models.
Oncology
Indole-based kinase inhibitors (e.g., sunitinib) target VEGF and PDGF receptors. The compound’s indole core may similarly inhibit angiogenic pathways, though cytotoxicity assays are needed.
Research Gaps and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume